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Compound of Interest

Compound Name: 93-O17O

Cat. No.: B8236322 Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction: The ionizable lipidoid 93-O17O is a chalcogen-containing cationic lipidoid integral

to the formation of lipid nanoparticles (LNPs) for therapeutic applications.[1] Notably, LNPs

formulated with a related lipidoid, 93-O17S-F, have demonstrated significant potential in in-situ

cancer vaccination strategies by enhancing the cross-presentation of tumor antigens and

enabling the intracellular delivery of immune-stimulating agents like cGAMP, a STING agonist.

[2][3] This document provides a comprehensive guide to formulating 93-O17O into LNPs,

including detailed protocols for preparation, characterization, and relevant quantitative data.

While specific formulation ratios for 93-O17O are not extensively published, this guide presents

a representative protocol based on established LNP formulation strategies for similar ionizable

lipids. Optimization of these parameters is recommended for specific applications.
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Table 1: Representative Formulation Parameters for 93-O17O Lipid Nanoparticles
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Parameter Value/Range Reference/Note

Lipid Components

93-O17O, Phospholipid (e.g.,

DOPE or DSPC), Cholesterol,

PEG-Lipid (e.g., DMG-PEG

2000)

Based on standard LNP

compositions.[4][5]

Molar Ratio (93-

O17O:Phospholipid:Cholestero

l:PEG-Lipid)

50:10:38.5:1.5 to

40:20:38.5:1.5

Representative ratios for

ionizable lipids.[4][6]

Optimization is recommended.

N:P Ratio ~3-6

The molar ratio of nitrogen

atoms in the ionizable lipid to

phosphate groups in the

nucleic acid.[5]

Aqueous Phase
10-50 mM Citrate or Acetate

Buffer, pH 4.0-5.0

Acidic buffer is crucial for

protonation of the ionizable

lipid and encapsulation of

nucleic acids.[5][7]

Organic Phase Ethanol
Lipids are dissolved in ethanol

prior to mixing.[4][5]

Flow Rate Ratio

(Aqueous:Organic)
3:1

A common ratio for microfluidic

mixing.[5]

Total Flow Rate 2-20 mL/min
Dependent on the microfluidic

device and desired scale.

Table 2: Expected Physicochemical Properties of 93-O17O LNPs
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Property Typical Value Method of Analysis

Particle Size (Z-average) 80 - 150 nm
Dynamic Light Scattering

(DLS)

Polydispersity Index (PDI) < 0.2
Dynamic Light Scattering

(DLS)

Zeta Potential
Near-neutral at physiological

pH (~ -10 to +10 mV)

Electrophoretic Light

Scattering (ELS)

Encapsulation Efficiency > 90%
RiboGreen or PicoGreen

Assay

Experimental Protocols
Protocol 1: Preparation of 93-O17O Lipid Nanoparticles
by Microfluidic Mixing
This protocol describes the formulation of 93-O17O LNPs encapsulating a model nucleic acid

(e.g., mRNA or an adjuvant like cGAMP) using a microfluidic mixing device.

Materials:

93-O17O (ionizable lipidoid)

1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE) or 1,2-distearoyl-sn-glycero-3-

phosphocholine (DSPC) (helper phospholipid)

Cholesterol

1,2-dimyristoyl-rac-glycero-3-methoxypolyethylene glycol-2000 (DMG-PEG 2000)

(PEGylated lipid)

Nucleic acid cargo (e.g., mRNA, cGAMP)

Ethanol (RNase-free)

Sodium Citrate or Sodium Acetate buffer (50 mM, pH 4.0) (RNase-free)
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Phosphate-Buffered Saline (PBS), pH 7.4 (RNase-free)

Microfluidic mixing system (e.g., NanoAssemblr®)

Dialysis cassette (e.g., 10 kDa MWCO)

Sterile, RNase-free consumables

Procedure:

Preparation of Lipid Stock Solutions:

Prepare individual stock solutions of 93-O17O, DOPE (or DSPC), cholesterol, and DMG-

PEG 2000 in ethanol at appropriate concentrations (e.g., 10-50 mM).

Preparation of the Lipid Mixture (Organic Phase):

In a sterile, RNase-free tube, combine the lipid stock solutions to achieve the desired

molar ratio (e.g., 50:10:38.5:1.5 for 93-O17O:DOPE:Cholesterol:DMG-PEG 2000).

Add ethanol to reach the final desired total lipid concentration (e.g., 10-20 mM).

Preparation of the Nucleic Acid Solution (Aqueous Phase):

Dissolve the nucleic acid cargo in the 50 mM, pH 4.0 citrate or acetate buffer to the

desired concentration. The concentration will depend on the target drug-to-lipid ratio.

Microfluidic Mixing:

Set up the microfluidic mixing system according to the manufacturer's instructions.

Load the lipid mixture (organic phase) and the nucleic acid solution (aqueous phase) into

separate syringes.

Set the flow rate ratio to 3:1 (aqueous:organic) and the total flow rate as desired (e.g., 12

mL/min).
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Initiate the mixing process. The rapid mixing of the two phases will induce the self-

assembly of the LNPs.

Collect the resulting LNP dispersion.

Purification and Buffer Exchange:

To remove ethanol and unencapsulated nucleic acid, and to neutralize the pH, dialyze the

LNP dispersion against sterile PBS (pH 7.4) at 4°C for at least 6 hours, with at least two

buffer changes.

Sterilization and Storage:

Sterilize the final LNP formulation by passing it through a 0.22 µm sterile filter.

Store the LNPs at 4°C for short-term use or at -80°C for long-term storage. Avoid repeated

freeze-thaw cycles.[5]

Protocol 2: Characterization of 93-O17O Lipid
Nanoparticles
1. Particle Size and Polydispersity Index (PDI) Measurement:

Method: Dynamic Light Scattering (DLS).

Procedure:

Dilute a small aliquot of the LNP formulation in PBS (pH 7.4).

Transfer the diluted sample to a cuvette.

Measure the particle size (Z-average diameter) and PDI using a DLS instrument (e.g.,

Malvern Zetasizer).

Perform measurements in triplicate at 25°C.

2. Zeta Potential Measurement:
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Method: Electrophoretic Light Scattering (ELS).

Procedure:

Dilute the LNP formulation in deionized water or a low ionic strength buffer (e.g., 0.1x

PBS) to minimize charge screening effects.[4]

Load the sample into a specialized zeta potential cell.

Measure the electrophoretic mobility to determine the zeta potential.

Perform measurements in triplicate at 25°C.

3. Encapsulation Efficiency Determination:

Method: RiboGreen or PicoGreen Assay.

Procedure:

Prepare two sets of LNP samples diluted in TE buffer.

To one set of samples, add a surfactant (e.g., 1% Triton X-100) to lyse the LNPs and

release the encapsulated nucleic acid.

Add the RiboGreen or PicoGreen reagent to both sets of samples and to a standard curve

of the free nucleic acid.

Measure the fluorescence (excitation ~480 nm, emission ~520 nm).

Calculate the encapsulation efficiency using the following formula:

Encapsulation Efficiency (%) = (Fluorescence_total - Fluorescence_free) /

Fluorescence_total * 100

Where Fluorescence_total is from the lysed LNPs and Fluorescence_free is from the

intact LNPs.
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Caption: Key characterization steps for 93-O17O LNPs.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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